4-(Ethylthio)-4'-iodobenzophenone
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Overview
Description
4-(Ethylthio)-4’-iodobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic synthesis and have applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both ethylthio and iodo groups in the benzophenone structure makes this compound particularly interesting for synthetic chemists due to its potential reactivity and functionalization possibilities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-4’-iodobenzophenone typically involves the introduction of the ethylthio and iodo groups onto the benzophenone core. One common method is the electrophilic aromatic substitution reaction. The general synthetic route can be summarized as follows:
Starting Material: Benzophenone
Introduction of Ethylthio Group: This can be achieved by reacting benzophenone with ethylthiol in the presence of a suitable catalyst such as aluminum chloride (AlCl3) under reflux conditions.
Introduction of Iodo Group: The ethylthio-substituted benzophenone is then subjected to iodination using iodine (I2) and a strong oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).
Industrial Production Methods
Industrial production of 4-(Ethylthio)-4’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylthio)-4’-iodobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deiodinated benzophenone
Substitution: Various substituted benzophenones depending on the nucleophile used
Scientific Research Applications
4-(Ethylthio)-4’-iodobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The presence of both ethylthio and iodo groups allows for further functionalization and derivatization.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethylthio)-4’-iodobenzophenone depends on the specific application and the target molecule. In general, the compound can interact with biological macromolecules through covalent bonding, hydrogen bonding, and hydrophobic interactions. The ethylthio group can act as a nucleophile, while the iodo group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylthio)-4’-iodobenzophenone
- 4-(Ethylthio)-4’-bromobenzophenone
- 4-(Ethylthio)-4’-chlorobenzophenone
Comparison
Compared to similar compounds, 4-(Ethylthio)-4’-iodobenzophenone is unique due to the presence of both ethylthio and iodo groups. The iodo group is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the ethylthio group provides a balance between hydrophobicity and nucleophilicity, making the compound versatile for various synthetic and biological applications.
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IOS/c1-2-18-14-9-5-12(6-10-14)15(17)11-3-7-13(16)8-4-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDZTCCHLQMVIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256876 |
Source
|
Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-56-6 |
Source
|
Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Ethylthio)phenyl](4-iodophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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